molecular formula C6H8N2O B1358129 1,5-Dimethyl-1H-imidazole-4-carbaldehyde CAS No. 368833-95-8

1,5-Dimethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1358129
CAS No.: 368833-95-8
M. Wt: 124.14 g/mol
InChI Key: XLDAGVUDVRGWKP-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aldehyde group at the 4-position and methyl groups at the 1 and 5 positions makes it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

1,5-Dimethyl-1H-imidazole-4-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This reaction suggests that this compound can act as an intermediate in the synthesis of various biologically active compounds. Additionally, it may interact with enzymes involved in the metabolism of imidazole derivatives, although specific enzymes and proteins have not been extensively documented.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is generally stable when stored at 0-8°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied. It is important to consider the potential degradation products and their effects on cellular processes when conducting long-term experiments with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the bromination of substituted acetophenones with N-bromosuccinimide in acetonitrile, followed by further reactions to introduce the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.

    Reduction: 1,5-Dimethyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

1,5-Dimethyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives:

The unique substitution pattern of this compound, with methyl groups at positions 1 and 5 and an aldehyde group at position 4, provides distinct steric and electronic characteristics that influence its reactivity and applications.

Properties

IUPAC Name

1,5-dimethylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDAGVUDVRGWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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